molecular formula C9H13N2NaO3 B14507940 Sodium 5-ethyl-5-propylbarbiturate CAS No. 64038-27-3

Sodium 5-ethyl-5-propylbarbiturate

Cat. No.: B14507940
CAS No.: 64038-27-3
M. Wt: 220.20 g/mol
InChI Key: OVUYDYFWRKGKKV-UHFFFAOYSA-M
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Description

Sodium 5-ethyl-5-propylbarbiturate is a barbiturate derivative characterized by ethyl and propyl substituents at the 5th position of the barbituric acid core. The compound exists as a sodium salt to enhance aqueous solubility, making it suitable for pharmaceutical formulations. Its free acid form, 5-ethyl-5-propylbarbituric acid (C₉H₁₄N₂O₃), has a molecular weight of 198.22 g/mol and a melting point of 146.5°C . The sodium salt form (C₉H₁₃N₂O₃Na) has an estimated molecular weight of 221.22 g/mol. Solubility in water at 25°C is 5.694 g/L, though it is more soluble in organic solvents like ethanol or chloroform .

Barbiturates exert central nervous system (CNS) depressant effects by enhancing GABAergic neurotransmission. This compound is hypothesized to have intermediate duration of action due to its alkyl substituents, which balance lipid and water solubility.

Properties

CAS No.

64038-27-3

Molecular Formula

C9H13N2NaO3

Molecular Weight

220.20 g/mol

IUPAC Name

sodium;5-ethyl-5-propylpyrimidin-3-ide-2,4,6-trione

InChI

InChI=1S/C9H14N2O3.Na/c1-3-5-9(4-2)6(12)10-8(14)11-7(9)13;/h3-5H2,1-2H3,(H2,10,11,12,13,14);/q;+1/p-1

InChI Key

OVUYDYFWRKGKKV-UHFFFAOYSA-M

Canonical SMILES

CCCC1(C(=O)NC(=O)[N-]C1=O)CC.[Na+]

Origin of Product

United States

Preparation Methods

The synthesis of sodium 5-ethyl-5-propylbarbiturate typically involves the following steps:

Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring high purity and yield while minimizing waste and energy consumption .

Chemical Reactions Analysis

Sodium 5-ethyl-5-propylbarbiturate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as alkyl halides . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Sodium 5-ethyl-5-propylbarbiturate has a wide range of scientific research applications:

Mechanism of Action

The primary mechanism of action of sodium 5-ethyl-5-propylbarbiturate involves the modulation of GABA receptors. By binding to GABA_A receptors, the compound enhances the inhibitory effects of GABA, leading to increased chloride ion influx and hyperpolarization of neurons. This results in a sedative and anticonvulsant effect . Additionally, the compound can inhibit excitatory neurotransmission by blocking AMPA/kainate receptors and reducing glutamate release .

Comparison with Similar Compounds

Comparison with Similar Barbiturates

Structural and Physicochemical Properties

The following table compares Sodium 5-ethyl-5-propylbarbiturate with structurally related barbiturates:

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Aqueous Solubility (g/L) pKa Key Substituents
This compound C₉H₁₃N₂O₃Na 221.22* 146.5 (free acid) 5.694 (25°C) ~7.5† 5-ethyl, 5-propyl
Butalbital C₁₁H₁₆N₂O₃ 224.3 (free acid) 138.5 Soluble in ethanol, acetone ~7.4‡ 5-allyl, 5-isobutyl
Secobarbital Sodium C₁₂H₁₇N₂O₃Na 260.3 Highly water-soluble ~7.9 5-allyl, 5-(1-methylpropyl)
Pentobarbital Sodium C₁₁H₁₇N₂O₃Na 248.3 20 g/L (water) ~8.0 5-ethyl, 5-(1-methylbutyl)
Thiopental Sodium C₁₁H₁₇N₂O₂SNa 264.3 10 g/L (water) ~7.5 5-ethyl, 5-(1-methylbutyl), 2-thio

*Estimated from free acid + Na.
†Estimated from structurally similar barbiturates .
‡pKa of 5-ethyl-5-phenylbarbituric acid is 7.48 .

Key Observations:
  • Substituent Effects : Longer or branched alkyl chains (e.g., pentobarbital’s 1-methylbutyl) increase lipid solubility and prolong duration of action compared to shorter chains (e.g., ethyl-propyl) .
  • Solubility: Sodium salts universally improve water solubility, critical for intravenous administration. Thiopental’s 2-thio substitution slightly reduces solubility compared to oxygenated analogs .
  • pKa : Most barbiturates have pKa values between 7.4–8.0, making them unionized at physiological pH, facilitating blood-brain barrier penetration .

Pharmacological and Regulatory Profiles

Compound Therapeutic Use Duration of Action Regulatory Schedule
This compound Hypothesized sedative-hypnotic Intermediate Not explicitly listed
Butalbital Combination analgesic Short-acting Schedule III (US)
Secobarbital Sodium Sedative-hypnotic Short-acting Schedule II (US)
Pentobarbital Sodium Anesthetic, euthanasia Long-acting Schedule II (US)
Thiopental Sodium Intravenous anesthetic Ultra-short-acting Schedule III (US)
Key Observations:
  • Duration : this compound’s ethyl-propyl substituents suggest intermediate duration, akin to butalbital, whereas secobarbital’s allyl group shortens duration .

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